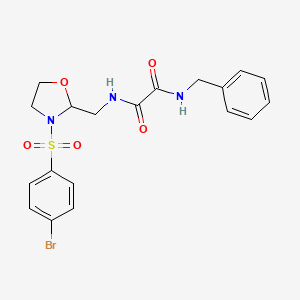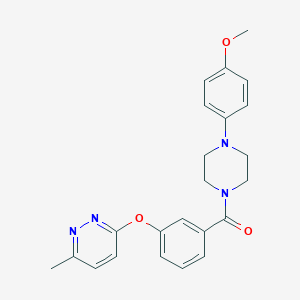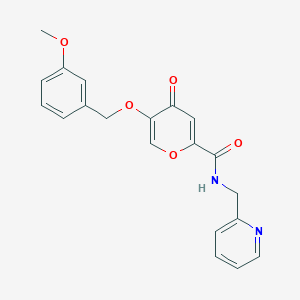
7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-ethoxyethyl)-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as Emetine, is a naturally occurring alkaloid that is extracted from the roots of the ipecacuanha plant. It has been used for centuries as an emetic to induce vomiting, and as an antiprotozoal agent to treat amoebic dysentery. However, recent scientific research has shown that Emetine has a wide range of other potential applications, particularly in the field of cancer research.
作用機序
The mechanism of action of Emetine is not fully understood, but it is known to target multiple cellular pathways involved in cancer cell growth and survival. It has been shown to inhibit protein synthesis by binding to the ribosome, which is essential for the growth and proliferation of cancer cells. Emetine has also been shown to activate the unfolded protein response (UPR) pathway, which plays a critical role in the regulation of cellular stress and survival.
Biochemical and Physiological Effects:
Emetine has a number of biochemical and physiological effects on cells. It has been shown to induce autophagy, a process by which cells break down and recycle damaged components. Emetine has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells. These effects contribute to the anti-cancer properties of Emetine.
実験室実験の利点と制限
Emetine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive candidate for screening assays. Emetine has also been shown to have a broad spectrum of activity against cancer cells, making it a useful tool for studying cancer biology. However, Emetine also has some limitations for lab experiments. It is highly toxic and can cause cell death at low concentrations, making it difficult to use in some assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on Emetine. One area of interest is the development of Emetine derivatives with improved properties, such as increased potency and decreased toxicity. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to Emetine treatment. Finally, there is interest in exploring the potential use of Emetine in combination with other cancer therapies to enhance their effectiveness.
合成法
Emetine can be synthesized using a variety of methods, including extraction from the ipecacuanha plant, chemical synthesis, and semi-synthesis. The most commonly used method is semi-synthesis, which involves the modification of the natural compound to produce derivatives with improved properties. This method is preferred as it is more cost-effective and allows for the production of larger quantities of Emetine.
科学的研究の応用
Emetine has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the growth and proliferation of a wide range of cancer cells, including breast, lung, and pancreatic cancer cells. Emetine has also been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-methylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-4-18-6-5-15-7-8(12-11(15)19-3)14(2)10(17)13-9(7)16/h4-6H2,1-3H3,(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRPMKXUYCPZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2790775.png)




![1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2790782.png)
![4-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2790783.png)
![5-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2790786.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2790789.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2790790.png)

![N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B2790792.png)
![4-propyl-N-[(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2790793.png)
